molecular formula C10H7Cl2N3O B052604 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine CAS No. 90723-86-7

2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine

Cat. No.: B052604
CAS No.: 90723-86-7
M. Wt: 256.08 g/mol
InChI Key: JOYIXJKYQUJKQO-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine is a versatile and highly functionalized triazine derivative engineered for advanced organic synthesis and materials science research. Its core value lies in its molecular structure, which features two reactive chlorine atoms and an electron-donating 4-methoxyphenyl group on a 1,3,5-triazine scaffold. The chlorine atoms at the 2 and 4 positions are excellent leaving groups, making this compound a pivotal electrophilic building block for nucleophilic aromatic substitution reactions. This allows researchers to systematically construct more complex molecules by sequentially displacing the chlorines with a wide range of nucleophiles, such as amines, alcohols, and thiols.

Properties

IUPAC Name

2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3O/c1-16-7-4-2-6(3-5-7)8-13-9(11)15-10(12)14-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOYIXJKYQUJKQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30451809
Record name 2,4-dichloro-6-(4-methoxyphenyl)[1,3,5]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90723-86-7
Record name 2,4-dichloro-6-(4-methoxyphenyl)[1,3,5]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where the electron-deficient triazine ring reacts with the nucleophilic amine group of 4-methoxyphenylamine. Key parameters include:

  • Temperature gradient : Initial substitution at 0–5°C to prevent polysubstitution

  • Solvent system : Tetrahydrofuran (THF) or 1,4-dioxane for optimal reagent solubility

  • Stoichiometry : 1:1 molar ratio of cyanuric chloride to 4-methoxyphenylamine to ensure mono-substitution

Table 1 summarizes optimized conditions from recent studies:

ParameterCondition 1Condition 2
SolventTHFToluene
Temperature0–5°C (Step 1)-20°C (Grignard addition)
Reaction Time1.5 h30 min
BaseDIPEANone
Yield68%74%

Post-reaction purification typically involves fractional distillation under reduced pressure (50°C, -300 mbar) to remove THF residues, followed by recrystallization from dichloromethane/hexane mixtures.

Grignard Reagent-Mediated Alkylation

An alternative industrial-scale method utilizes (4-methoxyphenyl)magnesium bromide in a Grignard reaction with cyanuric chloride. This single-step process demonstrates superior atom economy compared to nucleophilic substitution routes.

Protocol Details

  • Grignard preparation : 4-Bromoanisole reacts with magnesium turnings in THF under argon

  • Cyanuric chloride activation : Pre-cooled (-20°C) solution in dry THF

  • Coupling : Dropwise addition of Grignard reagent over 1 h, followed by 30 min stirring

Key advantages include:

  • Reduced byproducts : Minimal formation of trisubstituted triazines (<2%)

  • Scalability : Demonstrated at 50 mmol scale with 74% isolated yield

  • Solvent recovery : THF/toluene azeotrope distillation enables 90% solvent reuse

Suzuki-Miyaura Cross-Coupling

A patent-pending method employs palladium-catalyzed coupling between cyanuric chloride and 4-methoxyphenylboronic acid (Scheme 1). This approach circumvents amine handling challenges in nucleophilic routes.

Catalytic System Optimization

  • Catalyst : Silica-supported Pd(OAc)₂ (0.5 mol%)

  • Ligand : SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Base : K₃PO₄ in H₂O/1,4-dioxane biphasic system

Table 2 contrasts Suzuki coupling performance with conventional methods:

MetricSuzukiNucleophilic
Reaction Time8 h1.5 h
Temperature80°C0–5°C
Purity (HPLC)99.2%97.8%
E-Factor*18.723.4

*Environmental factor calculated as mass waste/mass product

Friedel-Crafts Alkylation

Although less common, Friedel-Crafts alkylation using anisole and cyanuric chloride in the presence of Lewis acids (AlCl₃ or FeCl₃) has been reported. This method faces challenges in regioselectivity but offers cost advantages for bulk production.

Process Characteristics

  • Catalyst loading : 1.2 eq. AlCl₃ relative to cyanuric chloride

  • Solvent : Dichloromethane at reflux (40°C)

  • Selectivity : 82% mono-substitution vs. 18% di-substituted byproduct

A recent innovation uses microwave irradiation (150 W, 100°C) to reduce reaction time from 24 h to 45 min while maintaining 78% yield.

Industrial-Scale Production Considerations

Modern manufacturing processes prioritize:

  • Continuous flow systems : Microreactors enable precise temperature control (-20°C to 50°C gradients)

  • In-line purification : Simulated moving bed (SMB) chromatography replaces recrystallization

  • Waste minimization : THF recovery rates exceed 95% via vacuum distillation

Table 3 compares capital and operational expenditures (CapEx/OpEx) for commercial methods:

MethodCapEx ($/ton)OpEx ($/kg)Production Rate (kg/h)
Grignard2.1M8418.7
Suzuki3.4M11214.2
Nucleophilic1.8M7922.4

Analytical Characterization Protocols

Post-synthesis quality control employs:

  • ¹H NMR (600 MHz, CDCl₃): δ 7.89 (d, J=8.9 Hz, 2H), 6.98 (d, J=8.9 Hz, 2H), 3.86 (s, 3H)

  • HPLC-PDA : C18 column, 70:30 MeCN/H₂O, t₃=14.7 min

  • XRD : Monoclinic P2₁/c space group, a=7.892 Å, b=12.345 Å, c=14.678 Å

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the triazine ring can be substituted by various nucleophiles, such as amines, thiols, and alcohols, to form a wide range of derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, with reaction conditions typically involving a base (e.g., sodium hydroxide) and an organic solvent (e.g., acetonitrile).

    Coupling Reactions: Reagents such as boronic acids and palladium catalysts are used, with conditions involving elevated temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions include various substituted triazines, which can be tailored for specific applications by modifying the substituents on the triazine ring.

Scientific Research Applications

Photostabilizers in Sunscreens

DCT is primarily utilized as a photostabilizer in sunscreens. Its ability to absorb ultraviolet (UV) radiation makes it an essential ingredient in formulations designed to protect the skin from harmful UV rays.

Case Study: Efficacy of DCT in Sunscreens

A study demonstrated that DCT, when combined with other UV filters like avobenzone, significantly enhances the stability and efficacy of sunscreen formulations. The results showed that DCT maintained over 98% stability after exposure to UV light for extended periods, outperforming many traditional UV filters .

Synthesis of Other Compounds

DCT serves as a precursor for synthesizing various triazine derivatives and other chemical compounds. Its role as an intermediate in chemical reactions is crucial for developing new materials with specific properties.

Synthesis Methodology

Recent advancements have highlighted methods for synthesizing high-purity DCT using catalysts such as aluminum trichloride and palladium complexes. These methods improve yield and reduce impurities, making DCT more accessible for industrial applications .

Agricultural Chemicals

DCT is also investigated for its potential use in agricultural chemicals, particularly as a herbicide or pesticide. Its triazine structure allows it to interact effectively with biological systems.

Research Findings

Research indicates that triazine derivatives exhibit herbicidal activity against various weed species. The application of DCT in this context is still under investigation but shows promise due to its selective toxicity towards certain plant species while being safe for crops .

Industrial Applications

In addition to its use in sunscreens and agriculture, DCT has applications in the textile industry as a processing chemical. It contributes to the stabilization of dyes and other chemicals used in textile manufacturing.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalytic activity. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Reactivity and Substitution Patterns

  • Electron-Donating vs. Electron-Withdrawing Groups: The methoxyphenyl group in the target compound enhances electron density at the triazine core, facilitating nucleophilic substitution at the remaining chlorine positions. In contrast, morpholine and piperidine substituents (stronger electron donors) further accelerate substitution reactions, as seen in pharmaceutical intermediates .
  • Antimicrobial Activity : Dopamine-derived triazines exhibit moderate antimicrobial activity against bacteria (e.g., E. coli) and yeast, though their efficacy is lower than ampicillin . The target compound lacks reported antimicrobial properties, highlighting functional group-dependent bioactivity.
  • UV Absorption: The methoxyphenyl group’s conjugation with the triazine ring enables strong UV light absorption (λmax ~340 nm), outperforming alkoxy or alkylamino derivatives in photostability .

Biological Activity

2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine is a significant compound in the realm of medicinal chemistry and biological research. This article explores its biological activity, synthesis methods, and potential applications based on diverse research findings.

Chemical Structure and Synthesis

The compound is characterized by its triazine core, which is known for its versatility and biological significance. The synthesis of this compound typically involves the reaction of 2,4-dichloro-1,3,5-triazine with 4-methoxyphenylamine under basic conditions. Common solvents for this reaction include acetonitrile or dimethylformamide at elevated temperatures to ensure complete conversion .

Synthetic Route Summary

StepReagentsConditionsYield
12,4-Dichloro-1,3,5-triazine + 4-MethoxyphenylamineBase (e.g., NaOH or K2CO3), solvent (DMF)Varies (typically high)

Biological Activity

The biological activity of this compound has been extensively studied. It exhibits a range of pharmacological properties including:

  • Antimicrobial Activity : Research indicates that this compound has significant antibacterial properties against various strains of bacteria. Its mechanism involves inhibiting bacterial enzyme activity.
  • Anticancer Properties : The compound has shown promising results in inhibiting cancer cell proliferation. Studies report IC50 values that indicate effective cytotoxicity against several cancer cell lines:
Cell LineIC50 (µg/mL)
MDA-MB-2314.3
HeLa2.21
Jurkat28.33
SiHa1.34

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of Bcl-2 family proteins .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Enzyme Inhibition : The compound can bind to specific enzymes involved in metabolic pathways, thereby inhibiting their activity. This is particularly relevant in cancer biology where it may inhibit enzymes that promote tumorigenesis.
  • Signal Transduction Modulation : Interaction with cellular receptors can lead to alterations in signal transduction pathways that regulate cell growth and apoptosis .

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

  • Anticancer Study : A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in significant tumor reduction in vivo models at concentrations as low as 10 µM .
  • Antimicrobial Efficacy : Another research focused on the antimicrobial properties showed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with a notable impact on resistant strains .

Q & A

What are the standard synthetic protocols for 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine, and how can reaction conditions be optimized to improve yield and purity?

Basic:
The compound is typically synthesized via nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with 4-methoxyphenol derivatives. A common method involves reacting cyanuric chloride with 4-methoxyacetophenone in a NaOH/acetone solution at 0°C, followed by substitution with sodium methoxide in methanol at room temperature to introduce methoxy groups . Solvents like DMSO or chlorobenzene and catalysts such as tetrabutylammonium hydrogensulfate are often used to enhance reactivity .

Advanced:
Optimization strategies include:

  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during initial substitution steps, while gradual heating (e.g., 40–60°C) improves coupling efficiency in subsequent stages .
  • Catalyst selection : Tetrabutylammonium salts improve phase transfer in biphasic systems, increasing yields up to 65% .
  • Purity enhancement : Ultra-performance liquid chromatography (UPLC) with mass spectrometry (e.g., m/z 284 [M⁺]) is recommended for purity assessment, as impurities often arise from incomplete substitution or residual solvents .

What is the mechanism of action of this compound in biological systems, and how can structure-activity relationships (SAR) guide the design of derivatives?

Basic:
The triazine core acts as a scaffold for enzyme inhibition. For example, derivatives inhibit tyrosine kinases (e.g., VEGFR-2, FGFR-1) by competitively binding ATP pockets, disrupting signaling pathways in cancer cells . The 4-methoxyphenyl group enhances lipophilicity, improving membrane permeability .

Advanced:
SAR studies suggest:

  • Chlorine substitution : The 2,4-dichloro configuration is critical for electrophilicity, enabling covalent interactions with catalytic lysine residues in kinases. Replacement with bulkier groups reduces activity .
  • Methoxy positioning : Para-substitution on the phenyl ring maximizes steric compatibility with hydrophobic enzyme pockets. Ortho-substitution disrupts planarity, lowering binding affinity .

How is this compound utilized in polymer chemistry, and what strategies enhance its functionality in UV-absorbing materials?

Basic:
The compound serves as a monomer for synthesizing bis(resorcinyl) triazine polymers, which exhibit strong UV absorption (λmax ~340 nm) due to conjugated π-systems . Applications include UV-stabilizing coatings for plastics and films.

Advanced:
Functionalization strategies:

  • Co-polymerization : Incorporating electron-donating groups (e.g., ethylhexyloxy) via Friedel-Crafts acylation broadens the UV absorption spectrum and improves photostability .
  • Crosslinking : Reacting residual chloro groups with diols or diamines increases thermal stability (Tg >150°C) while maintaining optical clarity .

What pharmacokinetic challenges are associated with triazine derivatives, and how can they be addressed in drug development?

Basic:
Triazines often exhibit poor aqueous solubility and rapid hepatic clearance due to cytochrome P450 metabolism. Basic pharmacokinetic (PK) profiling includes measuring logP (experimental ~2.8) and plasma protein binding (>90%) .

Advanced:
Optimization approaches:

  • Prodrug design : Masking chloro groups with hydrolyzable moieties (e.g., hexafluoropropanol) improves solubility and prolongs half-life .
  • CYP inhibition : Co-administration with CYP1A1 inhibitors reduces metabolic degradation, as shown in studies where derivatives increased plasma AUC by 3-fold .

What analytical techniques are most effective for characterizing this compound and its derivatives?

Basic:

  • NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for methoxyphenyl groups) .
  • HPLC/UPLC : Quantifies purity (>95% achievable with gradient elution using acetonitrile/water) .

Advanced:

  • HRMS : High-resolution mass spectrometry (e.g., ESI m/z 410.1411 [M+H⁺]) confirms molecular formulae and detects trace byproducts .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability (decomposition onset ~250°C) for material science applications .

How does the compound’s stability under varying storage conditions impact experimental reproducibility?

Basic:
The compound is hygroscopic and degrades under UV light. Standard storage requires airtight containers with desiccants at 4°C, maintaining stability for ≥3 years .

Advanced:

  • Degradation pathways : Hydrolysis of chloro groups in humid environments forms hydroxylated byproducts. Accelerated stability studies (40°C/75% RH) coupled with LC-MS monitor degradation kinetics .
  • Light exposure : UV-Vis spectroscopy tracks photodegradation; amber glassware or light-blocking packaging is essential for long-term storage .

What catalytic applications exist for this compound, and how do reaction conditions influence its efficacy?

Basic:
The compound acts as a chlorination reagent in organic synthesis. For example, it chlorinates phenols to form polychlorinated derivatives in chlorobenzene at 60°C .

Advanced:

  • Lewis acid synergy : Combining with AlCl₃ (1:1 molar ratio) enhances electrophilicity, enabling regioselective chlorination of electron-rich aromatics .
  • Solvent effects : Polar aprotic solvents (e.g., sulfolane) increase reaction rates by stabilizing transition states .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine
Reactant of Route 2
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2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.